1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 347.374 g/mol. The compound is characterized by its unique structural features, which include a spirocyclic framework that combines elements of benzimidazole and isobenzofuran, making it a subject of interest in various scientific fields, particularly in drug discovery and development.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is also classified as a spiro compound because of its unique spirocyclic structure.
The synthesis of 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one involves multiple synthetic routes that have been explored in the literature. One notable method reported by Rajendran et al. utilizes a series of condensation reactions followed by cyclization steps to construct the spirocyclic framework .
The synthesis typically begins with the formation of an intermediate benzimidazole derivative, which is then reacted with appropriate carbonyl sources to form the target compound. The use of catalysts and specific reaction conditions (such as temperature and solvent) plays a crucial role in achieving high yields and purity.
The molecular structure of 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can be represented using various notations:
InChI=1S/C20H17N3O3/c24-18(13-5-6-16-17(11-13)22-12-21-16)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)26-20/h1-6,11-12H,7-10H2,(H,21,22)
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)N=CN5
These representations highlight the intricate arrangement of atoms within the molecule .
The compound's properties include:
The reactivity of 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can be explored through various chemical reactions, particularly those involving electrophilic substitution due to the presence of aromatic systems within its structure.
Reactions may include:
The mechanism of action for 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one may involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit pharmacological activities that may relate to their ability to modulate neurotransmitter systems or inhibit certain enzymes . The precise mechanism remains an area for further investigation.
The physical properties of this compound include:
Chemical properties include:
Further analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound and confirm its structure.
1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has potential applications in:
Research into its biological activity continues to explore its potential as an anti-cancer agent or in treating neurological disorders . The exploration of its derivatives could lead to enhanced efficacy and reduced side effects in clinical applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: